molecular formula C8H10N4O2 B3354770 1,8,9-trimethyl-3H-purine-2,6-dione CAS No. 61080-28-2

1,8,9-trimethyl-3H-purine-2,6-dione

Cat. No.: B3354770
CAS No.: 61080-28-2
M. Wt: 194.19 g/mol
InChI Key: DQPSWAZGLXRDIE-UHFFFAOYSA-N
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Description

1,8,9-Trimethyl-3H-purine-2,6-dione is a methyl-substituted purine derivative characterized by three methyl groups at the 1-, 8-, and 9-positions of the purine core. The purine scaffold, a bicyclic structure comprising fused pyrimidine and imidazole rings, is central to numerous bioactive molecules, including caffeine and theophylline.

Properties

IUPAC Name

1,8,9-trimethyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-4-9-5-6(11(4)2)10-8(14)12(3)7(5)13/h1-3H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPSWAZGLXRDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360331
Record name STK177232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-28-2
Record name STK177232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8,9-trimethyl-3H-purine-2,6-dione can be synthesized through several methods. One common approach involves the methylation of theobromine, a naturally occurring xanthine derivative. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes. The starting material, theobromine, is treated with excess methyl iodide in the presence of a strong base. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,8,9-trimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,8,9-trimethyl-3H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying purine chemistry and reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes and enzyme activities.

    Medicine: It has potential therapeutic applications due to its stimulating effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,8,9-trimethyl-3H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthine derivatives like caffeine.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,8,9-Trimethyl-3H-Purine-2,6-Dione with Purine Analogs

Compound Substituents Molecular Formula Key Properties/Activities References
This compound 1-, 8-, 9-methyl C₈H₁₀N₄O₂ Unique substitution pattern; potential novel bioactivity (hypothetical) N/A
Caffeine 1-, 3-, 7-methyl C₈H₁₀N₄O₂ Central nervous system stimulant; phosphodiesterase inhibitor
Theophylline 1-, 3-methyl C₇H₈N₄O₂ Bronchodilator; lower aqueous solubility vs. caffeine
1-Hydroxy-3,7-dihydro-1H-purine-2,6-dione 1-hydroxy; 3,7-dihydro C₅H₄N₄O₃ Non-nucleoside inhibitor of Caf1 nuclease
8-(4-Methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione 1-,9-methyl; 8-(4-methoxyphenyl) C₁₄H₁₄N₄O₃ Structural variation with aryl substitution; uncharacterized activity

Key Observations :

  • Bioactivity : Unlike the Caf1-inhibiting 1-hydroxy-xanthine derivative , the target compound’s methyl groups may favor hydrophobic interactions in enzymatic pockets.
  • Solubility : The absence of polar groups (e.g., hydroxy in 1-hydroxy-xanthine) suggests lower solubility compared to hydroxylated analogs, which could influence pharmacokinetics.

Comparison with Non-Purine Dione Derivatives

Table 2: Comparison with Pyrido-Pyrazine and Flavanol Diones

Compound Core Structure Key Substituents Activity/EC₅₀ References
Compound 46 (Dihydroxypyrido-pyrazine-1,6-dione) Pyrido-pyrazine Undisclosed substituents EC₅₀ = 6 nM (high potency)
4,8,10-Tris(dihydroxyphenyl)-chromene-2,6-dione Dipyrano-chromene Multiple dihydroxyphenyl groups Antioxidant (hypothetical)

Key Observations :

  • Core Structure Influence : The purine core in this compound may favor interactions with purine-binding enzymes (e.g., kinases, nucleases), whereas pyrido-pyrazine derivatives (e.g., compound 46) exhibit high potency in undisclosed targets, possibly due to metal-binding azole motifs .
  • Pharmacokinetics: Bicyclic pyrimidinone derivatives (e.g., dihydroxypyrido-pyrazine-1,6-dione) demonstrate favorable PK profiles, suggesting that the purine derivative’s methyl groups could similarly enhance metabolic stability .

Research Findings and Implications

  • Substitution Patterns: Methyl groups at the 1-, 8-, and 9-positions are uncommon in purine derivatives, offering a novel template for drug discovery. This contrasts with caffeine’s 1,3,7-trimethyl configuration, which is optimized for adenosine receptor antagonism .
  • Activity vs. Pyrido-Pyrazines : Compound 46’s EC₅₀ of 6 nM highlights the importance of dione moieties in bioactivity, though the target compound’s purine core may confer distinct target selectivity .
  • Synthetic Flexibility : Replacement of amide groups with azoles in pyrido-pyrazines suggests that analogous modifications in purine derivatives (e.g., introducing heterocycles at the 8-position) could yield potent analogs.

Biological Activity

Overview

1,8,9-trimethyl-3H-purine-2,6-dione, commonly referred to as a methylated purine derivative, is structurally characterized by a purine ring with three methyl groups at positions 1, 8, and 9. This compound belongs to the xanthine family and is recognized for its stimulating effects on the central nervous system (CNS), primarily through its interaction with adenosine receptors. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The primary mechanism of action of this compound involves its antagonistic interaction with adenosine receptors (ARs) in the CNS. By blocking these receptors, the compound inhibits the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This action is similar to that of caffeine and other xanthine derivatives, which are known for their psychoactive properties.

Biological Activities

  • CNS Stimulation : The compound exhibits notable stimulant effects, which have been attributed to its ability to enhance alertness and reduce fatigue. This property makes it a candidate for further research in cognitive enhancement and treatment of conditions such as ADHD.
  • Anticonvulsant Effects : Studies have indicated that derivatives of this compound may possess anticonvulsant properties. In vivo tests demonstrated significant protective effects against seizures in animal models .
  • Metabolic Effects : The compound has been studied for its influence on metabolic pathways. It can affect energy metabolism and may play a role in modulating metabolic disorders due to its interaction with purinergic signaling pathways.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
CNS StimulationEnhances alertness and reduces fatigue; potential use in cognitive enhancement
Anticonvulsant EffectsDemonstrated protection against seizures in animal models
Metabolic ModulationInfluences energy metabolism; potential implications for metabolic disorders

Synthesis and Derivatives

The synthesis of this compound typically involves the methylation of theobromine using methyl iodide in the presence of a base such as potassium carbonate under reflux conditions. Various derivatives have been synthesized and tested for enhanced biological activities.

Table 2: Synthetic Routes and Their Biological Implications

Synthetic RouteResulting CompoundsBiological Implications
Methylation of TheobromineThis compoundCNS stimulation
Further Methylation7-methyl derivativesPotential anticonvulsant properties
Reduction ReactionsTetrahydro derivativesAltered biological activity profiles

Q & A

What are the most reliable synthetic routes for 1,8,9-trimethyl-3H-purine-2,6-dione, and how can purity be optimized?

Basic Research Question
The synthesis of this compound typically involves alkylation or condensation reactions using purine precursors. A common method includes reacting 1,3-dimethylxanthine with methylating agents (e.g., methyl iodide) under controlled pH and temperature. Key steps involve:

  • Purification : Use HPLC or column chromatography to isolate intermediates.
  • Characterization : Confirm structural integrity via 1^1H/13^13C NMR and mass spectrometry .
  • Purity Optimization : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) and validate purity using HPLC with UV detection (λ = 254 nm) .

How can the crystal structure of this compound be resolved, and what software is recommended?

Basic Research Question
X-ray crystallography is the gold standard for structural determination:

  • Data Collection : Use synchrotron radiation or a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned or high-resolution data .
  • Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in bond angles or torsion .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question
Focus on target-specific assays:

  • Enzyme Inhibition : Measure IC50_{50} values against phosphodiesterases (PDEs) using fluorescence-based assays (e.g., cAMP/cGMP hydrolysis monitored via AMP/GMP detection kits).
  • Cellular Uptake : Use radiolabeled 14^{14}C derivatives to track intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7).
  • Toxicity Screening : Conduct MTT assays to assess cytotoxicity and selectivity indices (SI) relative to normal cells .

How do substituent positions (1,8,9-methyl groups) influence the compound’s reactivity and bioactivity?

Advanced Research Question
Structure-activity relationships (SARs) can be probed via:

  • Comparative Studies : Synthesize analogs (e.g., 1,3,7-trimethyl or 8-ethyl derivatives) and compare PDE inhibition profiles.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to analyze steric clashes or hydrogen bonding at PDE active sites.
  • Thermodynamic Stability : Assess methyl group effects via DSC (differential scanning calorimetry) to correlate melting points with crystallinity .

How should researchers address contradictions in reported bioactivity data for this compound?

Advanced Research Question
Discrepancies often arise from experimental variables:

  • Replication : Standardize assay conditions (e.g., buffer pH, ATP concentration, cell passage number).
  • Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., gene knockout lines to confirm target specificity).
  • Meta-Analysis : Compare data across PubChem (CID: 14675-46-8) and CAS Common Chemistry entries to identify outliers .

What computational methods are effective for predicting spectroscopic properties of this compound?

Advanced Research Question
Hybrid approaches enhance accuracy:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict IR/Raman spectra.
  • TD-DFT for UV-Vis : Simulate electronic transitions and compare with experimental λmax_{\text{max}} values (e.g., 270–280 nm in methanol).
  • NMR Chemical Shifts : Use GIAO (gauge-including atomic orbital) methods to predict 1^1H/13^13C shifts, validated against experimental data .

What degradation pathways should be considered during long-term stability studies?

Advanced Research Question
Degradation under stress conditions:

  • Hydrolysis : Monitor pH-dependent breakdown (e.g., 0.1 M HCl/NaOH at 40°C) via LC-MS to identify products like demethylated purines.
  • Oxidation : Expose to H2_2O2_2/UV light and track peroxide adducts using high-resolution mass spectrometry.
  • Storage Recommendations : Stabilize in amber vials at −20°C under inert gas (N2_2) to prevent photolytic or oxidative decay .

How does this compound interact with serum proteins in pharmacokinetic studies?

Advanced Research Question
Assess binding affinity and dynamics:

  • SPR (Surface Plasmon Resonance) : Measure kon/koff rates for human serum albumin (HSA) interactions.
  • Molecular Dynamics (MD) : Simulate binding poses over 100 ns trajectories to identify key residues (e.g., Trp-214).
  • In Vivo Correlation : Compare free vs. protein-bound fractions in rodent plasma using ultrafiltration LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,8,9-trimethyl-3H-purine-2,6-dione
Reactant of Route 2
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1,8,9-trimethyl-3H-purine-2,6-dione

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